4-Chloro-3-methylanisole

Catalog No.
S1508329
CAS No.
13334-71-9
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-methylanisole

CAS Number

13334-71-9

Product Name

4-Chloro-3-methylanisole

IUPAC Name

1-chloro-4-methoxy-2-methylbenzene

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3

InChI Key

SDGMUBWPXBSKCT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC)Cl

The exact mass of the compound 4-Chloro-3-methylanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-3-methylanisole (CAS: 13334-71-9) is a halogenated and alkylated aromatic ether used as a functional intermediate in complex organic synthesis. Its value is primarily derived from the specific 1,2,4-substitution pattern of the methoxy, methyl, and chloro groups on the benzene ring. This precise arrangement dictates the compound's reactivity in electrophilic aromatic substitution and its utility as a precursor for specialized pharmaceutical and agrochemical targets where isomeric purity is a critical procurement requirement.

In multi-step synthesis, substituting 4-Chloro-3-methylanisole with its isomers, such as precursors to 3-chloro-4-methylaniline, is not viable. The final structure of high-value downstream products, including specific herbicides like chlorotoluron, is directly determined by the precursor's substitution pattern. Procuring the incorrect isomer, even one with the same molecular formula, will lead to the synthesis of an entirely different and non-functional final molecule, making precise isomer selection a primary procurement control point.

Specified Intermediate in the Patented Synthesis of a COX-2 Inhibitor

The direct precursor, 4-chloro-3-nitroanisole, is explicitly identified as a key starting material for the industrial synthesis of Iguratimod (T-614), a cyclooxygenase-2 (COX-2) inhibitor used as a disease-modifying antirheumatic drug. This designation within a patented manufacturing route establishes 4-Chloro-3-methylanisole (via its nitro-analog) as a non-substitutable raw material for producers following this specific, established process.

Evidence DimensionSuitability as a Pharmaceutical Process Intermediate
Target Compound DataRequired precursor for the patented synthesis route of Iguratimod (T-614).
Comparator Or BaselineGeneric substituted anisoles or phenols.
Quantified DifferenceSpecified raw material vs. non-specified alternatives, which are incompatible with the patented process.
ConditionsIndustrial synthesis of Iguratimod as described in patent literature.

For manufacturers producing Iguratimod via this route, procuring this specific precursor is essential for process validity, reproducibility, and patent compliance.

Predictable Regiochemical Outcome in Electrophilic Formylation

In electrophilic aromatic substitutions such as the Vilsmeier-Haack reaction, the directing effects of the substituents on 4-Chloro-3-methylanisole are convergent. The powerful ortho,para-directing methoxy group, combined with the methyl group, strongly activates the C6 position for substitution, leading to a single, predictable formylated product. In contrast, less substituted anisoles can yield ortho/para mixtures, necessitating costly and yield-reducing purification steps. The defined substitution pattern of this compound ensures a superior regiochemical outcome, simplifying downstream processing.

Evidence DimensionRegiochemical Purity of Formylation Product
Target Compound DataLeads to a single major isomer (6-formyl-4-chloro-3-methylanisole).
Comparator Or BaselineAnisole (unsubstituted).
Quantified DifferenceTarget compound provides a single, predictable product, whereas the comparator can yield o/p mixtures requiring separation.
ConditionsVilsmeier-Haack formylation (DMF/POCl3) or similar electrophilic substitution reactions.

This compound eliminates the need for complex isomeric separation of the product, reducing processing time, solvent use, and improving the overall yield of the desired downstream aldehyde.

Enhanced Process Compatibility via Integrated Methoxy Protecting Group

Compared to its corresponding phenol (4-chloro-3-methylphenol), 4-Chloro-3-methylanisole offers superior process compatibility in multi-step syntheses. The methoxy group is a robust protecting group, inert to a wide range of reagents, including strong bases (e.g., organolithiums, Grignards) and nucleophiles, that are incompatible with the acidic proton of a phenol. Procuring the anisole form directly saves a separate methylation step (e.g., using hazardous dimethyl sulfate) and subsequent deprotection steps that would be required if starting from the phenol.

Evidence DimensionReaction Compatibility & Workflow Efficiency
Target Compound DataMethoxy group is stable to strong bases and many organometallic reagents.
Comparator Or Baseline4-Chloro-3-methylphenol (the corresponding phenol).
Quantified DifferenceThe phenol's acidic -OH is incompatible with many common reagents, requiring a minimum of two extra synthetic steps (protection and deprotection) compared to the target compound.
ConditionsMulti-step synthesis involving strong bases, organometallics, or other pH-sensitive reagents.

This compound allows for direct use in complex synthetic routes, saving process steps, reducing reagent costs, and improving overall manufacturing efficiency.

Key Building Block for Specific Pharmaceutical APIs

This compound is the logical precursor for manufacturing routes that depend on the 4-chloro-3-methylanisole core, such as the synthesis of the anti-inflammatory drug Iguratimod. Its use is mandated by established, patented processes where isomeric integrity is required.

Regioselective Precursor for Tetrasubstituted Aromatic Aldehydes

For syntheses requiring a high-purity 4-chloro-3-methyl-substituted benzaldehyde, this compound is the preferred starting material. Its inherent directing-group arrangement ensures a clean Vilsmeier-Haack formylation, yielding a single major aldehyde isomer without the need for complex purification from an isomeric mixture.

Chemically Robust Intermediate for Complex Organic Synthesis

In multi-step syntheses where downstream reactions involve strong bases, Grignard reagents, or organolithiums, this compound is the appropriate choice over its phenolic analog. The inert methoxy group allows for a more direct and efficient synthetic sequence by avoiding the additional protection-deprotection steps required for a free phenol.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-3-methylanisole

Dates

Last modified: 08-15-2023
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

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